tert-Butyl (5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
Description
This compound is a boronic ester derivative featuring a tert-butyl carbamate group attached to a substituted phenyl ring. The phenyl ring contains a methyl group at position 5 and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at position 2. Boronate esters are pivotal intermediates in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science . The tert-butyl carbamate moiety enhances stability and solubility, making this compound valuable in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
tert-butyl N-[5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BNO4/c1-12-9-10-13(19-23-17(5,6)18(7,8)24-19)14(11-12)20-15(21)22-16(2,3)4/h9-11H,1-8H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTNHPZOSNRLET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674154 | |
| Record name | tert-Butyl [5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150561-75-3 | |
| Record name | tert-Butyl [5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1150561-75-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through a series of organic reactions starting from commercially available precursors. One common method involves the reaction of 5-methyl-2-bromophenyl carbamate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst under mild conditions. The reaction typically requires an inert atmosphere (e.g., nitrogen or argon) and is conducted in an appropriate solvent such as toluene or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound primarily undergoes Suzuki-Miyaura cross-coupling reactions , where it acts as a boronic acid derivative to form carbon-carbon bonds. It can also participate in nucleophilic substitution reactions and oxidation-reduction reactions .
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: : Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), solvent (e.g., water/ethanol mixture).
Nucleophilic Substitution: : Strong nucleophiles (e.g., amines, alcohols), polar aprotic solvents (e.g., DMF, DMSO).
Oxidation-Reduction: : Oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride).
Major Products Formed
Suzuki-Miyaura Cross-Coupling: : Biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.
Nucleophilic Substitution: : Substituted phenyl carbamates.
Oxidation-Reduction: : Oxidized or reduced derivatives of the starting material.
Scientific Research Applications
Drug Development
The compound's structure allows it to serve as an important intermediate in drug synthesis. Its boron-containing moiety can facilitate the development of compounds with enhanced biological activity. Boron compounds are known for their role in drug discovery due to their ability to form stable complexes with various biomolecules.
Neuroprotective Agents
Research has indicated that related compounds with similar structural features exhibit neuroprotective effects. For instance, studies have shown that certain carbamate derivatives can modulate neuroinflammatory pathways, making them potential candidates for treating neurodegenerative diseases like Alzheimer's disease . The multi-target approach of these compounds suggests they may effectively address multiple pathological processes associated with such conditions.
Polymer Chemistry
The incorporation of tert-butyl (5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate into polymer matrices can enhance the material properties of polymers. The presence of boron can improve thermal stability and mechanical properties due to its ability to form cross-links within the polymer structure.
Coatings and Corrosion Inhibition
Recent studies have explored the use of related boron-containing compounds as corrosion inhibitors in metal protection applications. For example, a compound similar in structure exhibited significant inhibition efficiency in corrosive environments . This suggests that this compound could be investigated for similar applications in protective coatings.
Neuroprotective Effects Study
A study published in 2020 examined the neuroprotective effects of carbamate derivatives on neuronal cells exposed to toxic agents. The findings indicated that these compounds could reduce cell death and promote neuronal survival through anti-inflammatory mechanisms .
Corrosion Inhibition Study
In another study focused on corrosion inhibition properties, a related compound demonstrated an inhibition efficiency of 91.5% at specific concentrations when tested against carbon steel in acidic environments . This highlights the potential application of this compound in industrial settings where metal protection is crucial.
Mechanism of Action
The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The boronic acid moiety forms a transient complex with the palladium catalyst, facilitating the transfer of the aryl group to the coupling partner. This mechanism is crucial for the formation of carbon-carbon bonds, which are fundamental in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs based on substitution patterns, reactivity, and synthetic utility.
Substitution Position on the Phenyl Ring
Variations in boronate and substituent positions significantly influence reactivity and applications:
Key Insight : Para-substituted analogs (e.g., compound 12) exhibit higher yields in Suzuki reactions due to reduced steric hindrance compared to ortho-substituted derivatives .
Functional Group Modifications
Additional functional groups alter reactivity and applications:
Key Insight : Sulfonamide and heterocyclic derivatives (e.g., thiazole) improve pharmacokinetic properties, making them favorable in drug discovery .
Stability and Reactivity Trends
- Steric Effects : Ortho-substituted derivatives (e.g., target compound) exhibit slower coupling kinetics due to steric hindrance .
- Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in ) increase boronate electrophilicity, accelerating cross-coupling.
- Solubility : Carbamate and sulfonamide derivatives show improved aqueous solubility, facilitating biological testing .
Biological Activity
tert-Butyl (5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of the dioxaborolane moiety suggests possible interactions with biological targets, particularly in enzyme inhibition and cancer therapy. This article reviews the compound's biological activity based on current literature and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
1. Enzyme Inhibition
Research indicates that compounds containing boron moieties often exhibit enzyme inhibitory properties. For instance, studies on β-amido boronic acids have shown their effectiveness as inhibitors of the SARS-CoV-2 main protease (Mpro), suggesting that similar structures may have comparable activities against other proteases or enzymes involved in disease pathways .
2. Anticancer Properties
The compound's potential as an anticancer agent has been explored through various in vitro assays. In studies involving cell lines, compounds with similar structures demonstrated selective growth inhibition against tumorigenic cells while sparing non-tumorigenic counterparts . This selectivity is crucial for developing targeted cancer therapies.
Case Study 1: Inhibition of Cancer Cell Growth
A study evaluated the growth inhibition of various cancer cell lines by derivatives of carbamate compounds. The results showed that certain derivatives exhibited significant cytotoxicity against liver cancer cells without affecting healthy cells at concentrations below 10 µM. The mechanism was attributed to the modulation of key signaling pathways involved in cell proliferation .
Case Study 2: Enzyme Activity against SARS-CoV-2
In vitro assays were conducted to assess the inhibitory activity of β-amido boronic acids on recombinant SARS-CoV-2 Mpro. The results indicated a dose-dependent inhibition with a maximum reduction of approximately 23% at 20 µM concentration. This highlights the potential for similar compounds to act as antiviral agents .
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing tert-butyl (5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate?
- Methodological Answer : Synthesis typically involves electrophotocatalytic reductive coupling of aryl halides with boronate esters. For example, yields vary depending on the starting material: 32% from chloroarenes and 65% from bromoarenes due to differences in halide reactivity. Purification via reverse-phase flash chromatography (RP-FC) and characterization by NMR (e.g., δ 1.32 ppm for tert-butyl groups) and DART mass spectrometry are critical for confirming purity .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store in a dry, airtight container at room temperature, protected from light and moisture. Avoid exposure to strong acids/bases or oxidizing agents, which may degrade the boronate ester moiety. Use inert gas (e.g., argon) for long-term storage to prevent oxidation .
Q. What analytical techniques are essential for structural confirmation?
- Methodological Answer : Use NMR to identify tert-butyl (δ 1.32 ppm) and aromatic protons (δ 7.2–7.8 ppm). NMR confirms carbamate carbonyl signals (~155 ppm) and boronate ester carbons. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] calculated for CHBNO: 340.2025) .
Advanced Research Questions
Q. How does the choice of aryl halide (Cl vs. Br) impact synthesis efficiency?
- Methodological Answer : Bromoarenes generally yield higher efficiency (65%) compared to chloroarenes (32%) due to improved oxidative addition in palladium-catalyzed steps. Optimize reaction conditions (e.g., catalyst loading, solvent polarity) to mitigate steric hindrance from the methyl substituent on the phenyl ring .
Q. What strategies enhance regioselectivity in meta-C–H borylation using this compound?
- Methodological Answer : Employ anionic ligands (e.g., Bpin groups) to direct meta-selective borylation. Steric and electronic effects of the tert-butyl carbamate group influence regiochemical outcomes. Monitor reaction progress via TLC and adjust ligand-to-substrate ratios to favor meta over para/ortho products .
Q. How can Suzuki-Miyaura cross-coupling reactions be optimized with this boronate ester?
- Methodological Answer : Use Pd(PPh) or Pd(dppf)Cl as catalysts in a 1:1.2 boronate-to-aryl halide ratio. Conduct reactions under anhydrous conditions with degassed solvents (e.g., THF/DMF). Additives like KCO improve coupling efficiency. Validate product formation via NMR and GC-MS .
Q. What causes discrepancies in reported yields across synthetic protocols?
- Methodological Answer : Variations arise from differences in starting material purity, catalyst activity, and reaction scale. For instance, trace moisture can hydrolyze the boronate ester, reducing yields. Rigorous drying of reagents and solvents (e.g., molecular sieves) mitigates this issue .
Q. How is this compound utilized as an intermediate in multi-step syntheses?
- Methodological Answer : It serves as a boronate coupling partner in drug discovery. For example, in WDR5 degrader synthesis, the carbamate-protected amine enables subsequent deprotection and conjugation to VHL ligands via HATU/DIEA-mediated amide coupling (31% yield after RP-FC purification) .
Data Contradiction Analysis
Q. Why do SDS sheets report conflicting stability profiles for similar carbamates?
- Analysis : Discrepancies arise from structural variations (e.g., substituents on the phenyl ring). While tert-butyl carbamates are generally stable, electron-withdrawing groups (e.g., trifluoromethyl) may increase reactivity. Always validate stability via accelerated degradation studies under controlled conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
